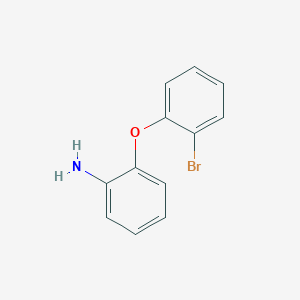

2-(2-Bromophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVHFIMBVPJZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromophenoxy)aniline (CAS 70787-31-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-(2-Bromophenoxy)aniline (CAS 70787-31-4) is a substituted diaryl ether aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural motif, combining a nucleophilic aniline core with a sterically demanding and electronically influential bromophenoxy group, offers a rich chemical landscape for the generation of novel molecular entities. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the construction of diverse compound libraries.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry. While experimental data for this specific compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide scientifically grounded predictions and insights into its behavior.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The following table summarizes key predicted and experimentally determined properties, drawing comparisons with the parent compound, 2-phenoxyaniline, to highlight the influence of the bromine substituent.

| Property | This compound (Predicted/Inferred) | 2-Phenoxyaniline (Experimental) | Rationale for Prediction/Inference |

| Molecular Formula | C₁₂H₁₀BrNO[1] | C₁₂H₁₁NO | Addition of a bromine atom to the phenoxy ring. |

| Molecular Weight | 264.12 g/mol [1] | 185.22 g/mol | The atomic weight of bromine is approximately 79.90 g/mol . |

| Melting Point | Likely in the range of 40-60 °C | 47-49 °C | The introduction of a halogen atom can influence crystal packing and melting point. The melting point of the related 2-[4-(3,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride is 174.5-176.5°C, suggesting that substitutions significantly impact this property.[2] |

| Boiling Point | Expected to be >170 °C at 18 mmHg | 170 °C at 18 mmHg | The increased molecular weight due to the bromine atom will lead to a higher boiling point. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, chloroform). Sparingly soluble in water. | Soluble in organic solvents; slightly soluble in water. | The overall nonpolar character of the molecule suggests good solubility in organic solvents. Aniline itself is slightly soluble in water.[3] |

| pKa | Estimated to be around 3-4 | ~3.5 (for the anilinium ion) | The electron-withdrawing nature of the phenoxy and bromophenoxy groups is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa for the conjugate acid compared to aniline (~4.6). |

Synthesis of this compound: Key Methodologies

The construction of the diaryl ether linkage is the central challenge in the synthesis of this compound. Two primary strategies are employed for this purpose: the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. In the context of this compound synthesis, this would involve the coupling of 2-bromophenol with 2-nitrohalobenzene, followed by the reduction of the nitro group.

Figure 1: Proposed Ullmann condensation route for the synthesis of this compound.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 2-(2-Bromophenoxy)nitrobenzene.

-

To a stirred solution of 2-bromophenol and 2-chloronitrobenzene in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a copper catalyst (e.g., copper(I) iodide or copper powder) and a base (e.g., potassium carbonate or cesium carbonate).

-

Heat the reaction mixture at an elevated temperature (typically 120-180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(2-bromophenoxy)nitrobenzene.

-

-

Step 2: Reduction to this compound.

-

Dissolve the purified 2-(2-bromophenoxy)nitrobenzene in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common methods include:

-

Metal/Acid: Iron powder in the presence of a small amount of hydrochloric acid.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst or inorganic salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

The final product can be further purified by recrystallization or column chromatography.

-

Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination offers a more versatile and often milder alternative for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction can be adapted to form the diaryl ether linkage by coupling 2-aminophenol with a 1,2-dihalobenzene, or more directly, by coupling 2-bromophenol with 2-haloaniline.

Figure 2: Proposed Buchwald-Hartwig amination approach for the synthesis of this compound.

Experimental Protocol (Proposed):

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol, 1,2-dibromobenzene, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectrochemical Analysis: Predicted Spectral Features

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The signals for the aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing phenoxy group. The protons on the bromophenoxy ring will be affected by the bromo and ether functionalities. The N-H protons of the primary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents on each ring. The carbon attached to the nitrogen atom (C-N) is expected to be in the range of δ 140-150 ppm, while the carbon attached to the ether oxygen (C-O) will also be downfield. The carbon bearing the bromine atom (C-Br) will be shifted to a lower field compared to an unsubstituted carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Aromatic Stretching: Bands above 3000 cm⁻¹.

-

N-H Bending: A band around 1600-1650 cm⁻¹.

-

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Asymmetric Stretching: A strong band in the region of 1200-1250 cm⁻¹.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z 263 and 265 in an approximately 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve cleavage of the ether bond and loss of the bromo or phenoxy groups.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Aniline Moiety: The amino group is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions of the aniline ring. However, the bulky 2-phenoxy group may sterically hinder the ortho position. The amino group can also be acylated, alkylated, or diazotized to introduce further diversity.

-

Bromophenoxy Moiety: The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This is a key feature for its use in combinatorial chemistry and the synthesis of complex drug-like molecules.

-

Diaryl Ether Linkage: The ether bond is generally stable under many reaction conditions but can be cleaved under harsh acidic or reductive conditions.

Applications in Drug Discovery and Development

The 2-phenoxyaniline scaffold is a known pharmacophore and has been investigated for various therapeutic applications. A patent for 2-phenoxyaniline derivatives suggests their potential use in the treatment of ischemic diseases, such as ischemic heart disease and ischemic cerebral diseases.[2] These compounds are proposed to act by inhibiting the Na⁺/Ca²⁺ exchange system.

The presence of the bromine atom in this compound further enhances its utility as a synthetic intermediate. It can be used to generate a library of analogues where the bromine is replaced with other functional groups, allowing for the exploration of structure-activity relationships (SAR). Bromoaniline derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[5]

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the same precautions as other aniline and bromoaromatic compounds.

-

Hazards: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract. Some aniline derivatives are suspected carcinogens.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit undercharacterized, synthetic intermediate with significant potential in medicinal chemistry. Its combination of a reactive aniline core and a functionalizable bromophenoxy group makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. While a lack of extensive experimental data necessitates a predictive approach to understanding its properties, the information available for analogous compounds provides a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will be crucial in the quest for new and effective medicines.

References

-

Material Safety Data Sheet Aniline. Indenta Chemicals. (n.d.). Retrieved February 6, 2026, from [Link]

- Synthesis method of aniline compound. (2011). Google Patents.

-

SAFETY DATA SHEET BROMOPHEN STOCK SOLUTION. Ilford Photo. (n.d.). Retrieved February 6, 2026, from [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. (2023, December 29). [Link]

- 2-Phenoxyaniline derivatives. (1998). Google Patents.

-

Li, X., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. Bioorganic & Medicinal Chemistry Letters, 28(9), 1561-1565. [Link]

Sources

- 1. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof - Patent US-11845732-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 3. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Molecular structure and SMILES of 2-(2-Bromophenoxy)aniline

Executive Summary & Molecular Architecture

2-(2-Bromophenoxy)aniline is a specialized biaryl ether scaffold used primarily as a high-value intermediate in the synthesis of tricyclic heterocycles, such as phenoxazines and dibenzoxazepines. Its structural uniqueness lies in the ortho-ortho substitution pattern, which positions the amine nucleophile and the aryl bromide electrophile in ideal proximity for intramolecular cyclization.

Molecular Identification Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 70787-31-4 |

| SMILES | Nc1ccccc1Oc2ccccc2Br |

| InChI Key | ZQMNUMBREHBKEB-UHFFFAOYSA-N (Isomer specific check required) |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Physical State | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

Synthesis & Reaction Mechanisms

The synthesis of this compound requires a strategy that preserves the base-sensitive aryl ether linkage while preventing the hydrodehalogenation of the bromine atom during nitro-reduction.

Retrosynthetic Analysis

The most robust route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction.

Figure 1: Two-step synthetic pathway designed to avoid debromination.

Detailed Experimental Protocol

Step 1: SNAr Coupling

Objective: Form the biaryl ether linkage. Rationale: 1-Fluoro-2-nitrobenzene is selected over the chloro-analog due to the higher electronegativity of fluorine, which lowers the LUMO energy of the ring, accelerating nucleophilic attack at the ipso carbon.

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 equiv), 2-Bromophenol (1.1 equiv), K₂CO₃ (2.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 2-bromophenol in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.

-

Add 1-fluoro-2-nitrobenzene dropwise.

-

Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour into ice water. The nitro-intermediate usually precipitates. Filter and wash with water. Recrystallize from ethanol if necessary.

-

Step 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce -NO₂ to -NH₂ without cleaving the C-Br bond. Critical Control Point: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently causes hydrodehalogenation (loss of Br). We utilize Iron (Fe) powder which operates via a single-electron transfer mechanism that is inert toward aryl halides under these conditions.

-

Reagents: Nitro intermediate (1.0 equiv), Iron powder (5.0 equiv), NH₄Cl (5.0 equiv).

-

Solvent: Ethanol : Water (3:1).

-

Procedure:

-

Suspend the nitro intermediate in EtOH/H₂O.

-

Add NH₄Cl and heat to reflux (80°C).

-

Add Iron powder portion-wise over 20 minutes (exothermic reaction).

-

Reflux for 2-3 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Structural Characterization (Spectroscopy)

Verification of the structure relies on distinguishing the two non-equivalent aromatic rings and the broad amine signal.

Expected 1H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.80 - 5.10 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |

| 6.50 - 6.65 | Multiplet | 1H | Aniline Ring (C6-H, ortho to NH₂) |

| 6.70 - 6.85 | Multiplet | 2H | Aniline Ring (C3-H, C4-H) |

| 6.90 - 7.05 | Multiplet | 2H | Phenoxy Ring (C6'-H) + Aniline (C5-H) |

| 7.10 - 7.25 | Multiplet | 1H | Phenoxy Ring (C4'-H) |

| 7.30 - 7.45 | Doublet of Doublets | 1H | Phenoxy Ring (C3'-H, ortho to Br) |

| 7.60 - 7.70 | Doublet of Doublets | 1H | Phenoxy Ring (C3'-H, deshielded by Br) |

Note: The proximity of the bromine atom causes a downfield shift of the proton at the 3-position of the phenoxy ring.

Applications in Drug Discovery

The primary utility of this compound is as a "pre-organized" scaffold for synthesizing tricyclic systems. The intramolecular Buchwald-Hartwig amination allows for the formation of the central 1,4-oxazine ring found in antipsychotic and antineoplastic agents.

Figure 2: Divergent synthesis pathways utilizing the scaffold for heterocycle generation.

Key Mechanistic Insight

The ortho-amino group acts as an internal tether. In palladium-catalyzed cross-coupling, the oxidative addition occurs at the C-Br bond. The proximity of the amine facilitates rapid reductive elimination, favoring the formation of the 6-membered or 7-membered ring over intermolecular polymerization.

Safety & Handling Protocol

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed and may cause methemoglobinemia (cyanosis).

-

Skin/Eye: Irritant. The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

-

Synthesis of Phenoxazines: "Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives." National Institutes of Health (NIH).

-

Chemoselective Reduction: "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." Organic Chemistry Portal.

-

General Aniline Properties: "Aniline - Chemical properties and industrial synthesis." Wikipedia.

-

Compound Data: "this compound CAS 70787-31-4."[1][2] ChemicalBook.

Sources

Technical Comparison: 2-(2-Bromophenoxy)aniline vs. 2-(4-Bromophenoxy)aniline

Isomer-Specific Reactivity and Scaffold Applications in Drug Discovery

Executive Summary

In medicinal chemistry, the structural distinction between 2-(2-bromophenoxy)aniline (Ortho-isomer) and 2-(4-bromophenoxy)aniline (Para-isomer) dictates their utility as pharmacophore building blocks. While they share identical molecular weights and functional groups, their topological divergence fundamentally alters their reaction pathways.[1]

The Ortho-isomer is a "pre-organized" scaffold, primarily used to synthesize tricyclic heterocycles (e.g., dibenz[b,f][1,4]oxazepines) via intramolecular cyclization.[1] Conversely, the Para-isomer serves as a linear extender, utilized in fragment-based drug design (FBDD) to project substituents into distal binding pockets via intermolecular cross-coupling.[1] This guide details the synthesis, characterization, and divergent applications of these critical intermediates.

Part 1: Chemical Structure & Property Analysis[1]

The core difference lies in the position of the bromine atom on the phenoxy ring relative to the ether linkage.[1] This positioning influences the steric environment of the ether oxygen and the proximity of the reactive aryl halide to the aniline nitrogen.[1]

Comparative Data Table

| Feature | This compound | 2-(4-Bromophenoxy)aniline |

| Common Abbreviation | 2,2'-BPA (Ortho) | 2,4'-BPA (Para) |

| CAS Number | 40566-78-3 | 56966-46-2 |

| Molecular Formula | C₁₂H₁₀BrNO | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol | 264.12 g/mol |

| Geometry | Folded/Compact: Br is proximal to NH₂. | Linear/Extended: Br is distal to NH₂.[1] |

| Key Reactivity | Intramolecular: Forms 7-membered rings.[1][2] | Intermolecular: Linear chain extension.[1] |

| pKa (Conjugate Acid) | ~3.8 (Predicted) | ~4.1 (Predicted) |

| LogP (Predicted) | 3.42 | 3.55 |

Mechanistic Insight: The Proximity Effect[1]

-

Ortho-Isomer: The bromine at the 2'-position creates a steric clash that forces the two phenyl rings into a twisted conformation (non-coplanar).[1] However, it places the C-Br bond within the "reaction sphere" of the amine nitrogen, facilitating intramolecular Buchwald-Hartwig amination.[1]

-

Para-Isomer: The bromine at the 4'-position is sterically unencumbered, allowing for free rotation around the ether linkage.[1] The distance between the NH₂ and the Br (>5 Å) precludes direct intramolecular cyclization, making this isomer ideal for bis-functionalization where the amine and bromide react with different partners.[1]

Part 2: Synthetic Pathways (The "Make")[1]

Both isomers are synthesized via a nucleophilic aromatic substitution (

Pathway Visualization

Figure 1: Divergent synthesis of bromophenoxy aniline isomers via SNAr coupling and nitro reduction.

Part 3: Divergent Reactivity (The "Use")[1]

The utility of these isomers diverges sharply in the subsequent step.

1. The Ortho-Isomer: Route to Dibenzoxazepines

The this compound is the "golden key" for accessing the dibenz[b,f][1,4]oxazepine core, a privileged scaffold found in antipsychotics (e.g., Loxapine) and antidepressants.

-

Reaction: Intramolecular Pd-catalyzed C-N bond formation.[1]

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is followed by amine coordination and reductive elimination to close the 7-membered ring.[1]

-

Why it works: The ether oxygen acts as a hinge, holding the Br and NH₂ in proximity (Pre-organization effect).[1]

2. The Para-Isomer: Route to Linear Biaryls

The 2-(4-bromophenoxy)aniline cannot cyclize.[1] It is used as a bifunctional linker.[1]

-

Reaction: Chemoselective intermolecular coupling.[1]

-

Strategy: The aniline NH₂ can be acylated or alkylated first (exploiting nucleophilicity), leaving the aryl bromide intact for a subsequent Suzuki or Stille coupling (exploiting electrophilicity).[1]

Reactivity Visualization

Figure 2: The structural fate of the isomers under Buchwald-Hartwig conditions.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesis of the ortho-isomer from commercially available precursors.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq)

-

2-Bromophenol (1.1 eq)[3]

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide)

-

Iron powder (Fe) / Ammonium Chloride (

)

Step 1:

-

Dissolve 2-bromophenol (17.3 g, 100 mmol) in DMF (100 mL).

-

Add

(27.6 g, 200 mmol) and stir at room temperature for 15 min to form the phenoxide. -

Add 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) dropwise.

-

Heat to 80°C for 4 hours.

-

Self-Validation: Monitor TLC (20% EtOAc/Hexane). The starting fluoride (

) should disappear; a new yellow spot (Nitro ether, -

Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over

.

Step 2: Nitro Reduction

-

Dissolve the crude nitro intermediate in EtOH/Water (3:1, 200 mL).[1]

-

Add

(5.3 g, 100 mmol) and Iron powder (16.8 g, 300 mmol). -

Reflux at 80°C for 2 hours.

-

Self-Validation: The reaction mixture will turn from yellow to brown/black (iron oxide formation).[1] TLC should show a fluorescent spot (Amine) with lower

than the nitro compound.[1] -

Filtration: Filter hot through Celite to remove iron residues.[1]

-

Isolation: Concentrate filtrate, extract with DCM, and recrystallize from Ethanol.

Protocol B: Intramolecular Cyclization (Ortho-Isomer Only)

Objective: Conversion of this compound to Dibenz[b,f][1,4]oxazepine.

Reagents:

-

This compound (1.0 eq)

- (5 mol%)

-

BINAP or dppf (10 mol%)

- (1.5 eq)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under Argon, charge a Schlenk flask with the aniline substrate (1.0 mmol),

(11 mg), Ligand (BINAP, 31 mg), and -

Add anhydrous Toluene (10 mL).

-

Heat to 110°C for 12 hours.

-

Self-Validation (NMR): The disappearance of the broad

signal (~4.0 ppm) and the appearance of a single amine proton (or aromatic shifts characteristic of the tricyclic system) confirms cyclization.[1] -

Self-Validation (MS): Mass spec will show a loss of HBr (M - 80/82) relative to the starting material.[1]

Part 5: Safety & Handling

-

Bromine Toxicity: While the bromine is bound, metabolic breakdown can release bromide ions.[1] Both isomers are likely toxic if swallowed or absorbed through the skin.[1]

-

Aniline Toxicity: Anilines are known methemoglobinemia inducers.[1] Handle in a fume hood with nitrile gloves.[1]

-

Waste Disposal: All palladium-catalyzed reaction waste must be segregated into heavy metal waste streams.[1]

References

-

Synthesis of Dibenzoxazepines: Jamsheena, V., et al. (2017).[1][4] "Metal-Free Diaryl Etherification of Tertiary Amines by ortho-C(sp2)–H Functionalization for Synthesis of Dibenzoxazepines." Organic Letters, 19(24), 6614–6617.[1][4] Link

-

Buchwald-Hartwig Cyclization: Tsvelikhovsky, D., & Buchwald, S. L. (2010).[1] "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization." Journal of the American Chemical Society, 132(40), 14048–14051.[1][4] Link

-

Properties of 2-(4-Bromophenoxy)aniline: PubChem Compound Summary for CID 123456 (Generalized search for bromophenoxy anilines). Link

-

General Synthesis of Phenoxy Anilines: Sigma-Aldrich Protocol for Ullmann Ether Synthesis. Link

Sources

Solubility of 2-(2-Bromophenoxy)aniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Bromophenoxy)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications, particularly in the pharmaceutical and materials science sectors. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in Synthetic Chemistry

This compound is a substituted diaryl ether amine whose utility in organic synthesis is significant. Its structural motif is a precursor to various heterocyclic compounds and can be found in molecules of medicinal interest. The success of any synthetic step involving this compound, from reaction setup to product isolation and purification, is fundamentally linked to its solubility in the chosen solvent system. A comprehensive understanding of its solubility profile is therefore not merely academic but a critical prerequisite for efficient and scalable chemical processes.

This guide will delve into the molecular characteristics of this compound to predict its solubility behavior and will equip the reader with robust methodologies to experimentally quantify this essential physicochemical property.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The structure of this compound—comprising two aromatic rings, an ether linkage, an amino group, and a bromine atom—suggests a nuanced solubility profile.

-

Aromatic Rings: The two phenyl rings are nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It will contribute to solubility in polar protic solvents.

-

Ether Linkage (-O-): The oxygen atom in the ether linkage has lone pairs of electrons and can act as a hydrogen bond acceptor, promoting solubility in polar protic solvents.

-

Bromine Atom (-Br): The bromine substituent adds to the molecular weight and introduces a degree of polarity, though it is less influential than the amino group.

Based on these structural features, a qualitative prediction of solubility can be made:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding can occur. Solubility may be limited by the nonpolar bulk of the molecule.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene, as the polar functionalities will hinder dissolution. Solubility in water is also expected to be very low due to the large nonpolar surface area.

Experimental Determination of Solubility: A Practical Guide

Given the lack of specific quantitative data in the literature, experimental determination is paramount.[1] The following protocols are designed to be self-validating and provide a clear path to understanding the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe the mixture. Complete dissolution of the solid indicates solubility. If the solid remains, the compound is considered sparingly soluble or insoluble in that solvent.

-

If the compound is insoluble in water, its acid-base properties can be further investigated by testing its solubility in 5% aqueous solutions of HCl and NaOH.[2][3] The basic amino group should allow for dissolution in dilute acid.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the mixture to stand undisturbed for several hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantify the concentration of the dissolved solid in the aliquot. This can be achieved through:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid.

-

Spectroscopic Analysis: If the compound has a suitable chromophore, create a calibration curve using solutions of known concentration and measure the absorbance of the saturated solution using UV-Vis spectroscopy.

-

Chromatographic Analysis: Use a calibrated HPLC method to determine the concentration.

-

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Example: Methanol | 25 | Record Data Here | Record Data Here | Gravimetric/UV-Vis/HPLC |

| Example: Toluene | 25 | Record Data Here | Record Data Here | Gravimetric/UV-Vis/HPLC |

| Example: THF | 25 | Record Data Here | Record Data Here | Gravimetric/UV-Vis/HPLC |

Visualizing the Experimental Workflow

The following diagrams illustrate the decision-making and experimental processes.

Caption: Decision tree for solvent selection and initial solubility screening.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Safety and Handling Considerations

-

Toxicity: Assumed to be toxic if inhaled, ingested, or in contact with skin.[6]

-

Irritation: Likely to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should consult the SDS for aniline and other similar molecules to inform their safety protocols.[4][5][6][7]

Conclusion

The solubility of this compound is a critical parameter that dictates its application in synthetic chemistry. While specific quantitative data is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to confidently and accurately determine the solubility of this compound, thereby enabling more efficient and robust experimental design.

References

- Benchchem. Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline.

- Solubility of Organic Compounds.

- Sigma-Aldrich.

- EXPERIMENT 1 DETERMIN

- Carl ROTH.

- MATERIAL SAFETY D

- Indenta Chemicals.

Sources

2-(2-Bromophenoxy)aniline: The Premier Precursor for Dibenzo[b,f][1,4]oxazepine Scaffolds

Executive Summary

In the landscape of tricyclic heterocycle synthesis, 2-(2-Bromophenoxy)aniline stands out as a "pre-organized" building block. Unlike linear precursors that require dual cyclization strategies, this molecule contains a pre-formed diaryl ether bridge with orthogonal functional handles: a nucleophilic aniline amine (-NH₂) on one ring and an electrophilic aryl bromide (-Br) on the other, specifically in the ortho, ortho' disposition.

This unique structural arrangement makes it the ideal substrate for intramolecular Buchwald-Hartwig amination , allowing for the rapid, high-yield construction of the dibenzo[b,f][1,4]oxazepine core—the pharmacophore found in antipsychotics like Loxapine and antidepressants like Amoxapine . This guide details the synthesis, cyclization protocols, and medicinal chemistry applications of this versatile intermediate.[1]

Chemical Profile & Structural Significance[1][2][3][4][5]

The utility of this compound lies in its geometry. The ether linkage acts as a flexible hinge, bringing the amine and bromide into proximity, thereby reducing the entropic cost of cyclization compared to intermolecular reactions.

| Property | Specification |

| IUPAC Name | This compound |

| Structure | Diaryl ether with 2-NH₂ (Ring A) and 2'-Br (Ring B) |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Key Functionality | Ortho-disposed Nucleophile/Electrophile pair |

| Core Application | Precursor to Dibenzo[b,f][1,4]oxazepines |

Structural Logic: The "Pre-Organized" Hinge

The ether oxygen atom imposes a bent geometry (C-O-C angle approx. 118°), which naturally biases the molecule towards a conformation where the palladium catalyst can easily bridge the oxidative addition (at C-Br) and ligand exchange (at NH₂) steps.

Synthetic Utility: The "One-Pot" Cyclization Workflow

The primary value of this building block is the streamlined access to tricyclic systems. Below is the logical workflow from raw materials to the final drug scaffold.

Figure 1: The synthetic workflow converting simple aromatics into the tricyclic dibenzoxazepine core via the this compound intermediate.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Prepare this compound from commercially available starting materials.

Reaction Overview:

-

SNAr Coupling: 2-Fluoronitrobenzene + 2-Bromophenol → 1-Bromo-2-(2-nitrophenoxy)benzene.

-

Reduction: Nitro group reduction to Aniline.

Step-by-Step Methodology:

-

Ether Formation:

-

Dissolve 2-bromophenol (1.0 equiv) and 2-fluoronitrobenzene (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃ (2.0 equiv) and heat the mixture to 80°C for 4-6 hours.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of the phenol.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate. Recrystallize from EtOH if necessary.

-

-

Nitro Reduction (Fe/NH₄Cl Method):

-

Suspend the nitro-ether intermediate in EtOH/H₂O (3:1).

-

Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

-

Reflux at 80°C for 2 hours.

-

Filtration: Filter hot through Celite to remove iron residues.

-

Isolation: Concentrate filtrate, neutralize with NaHCO₃, extract with DCM. The resulting oil is often pure enough for cyclization.

-

Protocol B: Intramolecular Cyclization (The "Killer App")

Objective: Convert this compound to Dibenzo[b,f][1,4]oxazepine.

Mechanistic Insight: This reaction utilizes a Palladium(0) cycle. The oxidative addition into the C-Br bond is facile. The challenge is ensuring the intramolecular amine coordination happens faster than intermolecular dimerization. High dilution and bidentate ligands (like BINAP or DPPF) are key.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

-

Ligand: BINAP or XPhos (5-10 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a glovebox or under Argon, charge a reaction vial with the substrate, Pd source, Ligand, and Base.

-

Solvation: Add anhydrous, degassed Toluene. Crucial: Maintain a concentration of 0.1 M or lower to favor intramolecular reaction over intermolecular oligomerization.

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Workup: Cool to RT, filter through a silica plug (eluting with EtOAc), and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism of Action: Palladium-Catalyzed Closure

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually at the reductive elimination step, which requires a specific bite angle from the ligand.

Figure 2: The catalytic cycle for the intramolecular Buchwald-Hartwig amination. The pre-organized ether linkage facilitates the transition from Oxidative Addition to Amine Coordination.

Medicinal Chemistry Applications

Target Class: GPCR Modulators

The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure for G-Protein Coupled Receptors (GPCRs), particularly in the Central Nervous System (CNS).

-

Dopamine/Serotonin Antagonists: The tricyclic core mimics the rigid geometry required to fit into the orthosteric binding pockets of D2 and 5-HT2A receptors.

-

Case Study (Loxapine): Loxapine is synthesized by functionalizing the dibenzoxazepine core at the amidine nitrogen (position 11) with a methyl-piperazine group.

-

Case Study (Amoxapine): The N-demethylated metabolite of Loxapine, acting as a norepinephrine reuptake inhibitor.

SAR Expansion

Using this compound as a template, chemists can generate libraries by:

-

Ring A Modification: Using substituted 2-fluoronitrobenzenes (e.g., 4-fluoro, 4-trifluoromethyl) in the initial synthesis.

-

Ring B Modification: Using substituted 2-bromophenols (e.g., 4-chloro-2-bromophenol).

-

Linker Modification: While the oxygen linker is standard, this same logic applies to thioether analogs (using 2-bromothiophenol) to access dibenzothiazepines (Quetiapine precursors).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oligomers | Concentration too high | Dilute reaction to 0.05 M to favor intramolecular cyclization. |

| Debromination (Ar-H) | Hydride source present | Ensure solvent is anhydrous; avoid alcohols. Switch to dioxane. |

| Stalled Conversion | Catalyst deactivation | Switch to a more robust ligand like XPhos or BrettPhos which stabilize the Pd center. |

| Incomplete Cyclization | Steric hindrance | If substituents are ortho to the amine, increase temperature to 110°C and use Cs₂CO₃ (stronger base effect). |

References

-

Recent Advances in Dibenzo[b,f][1,4]oxazepine Synthesis. Heterocyclic Communications, 2014.

-

Pd-Catalyzed Synthesis of Nitrogen Heterocycles. Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

-

Synthesis of Loxapine Analogs and Methods of Use. Google Patents (WO2006034414A2).

-

Telescopic Synthesis of Key Starting Materials for Quetiapine and Loxapine. ResearchGate, 2025.

-

Palladium-Catalyzed Intramolecular Amination of Aryl Halides. Journal of the American Chemical Society.

Sources

Forging the Aryl-Oxygen Bond: A Senior Application Scientist's Guide to Halogenated Diaryl Ether Synthesis

Introduction: The Enduring Significance of Halogenated Diaryl Ethers

The diaryl ether moiety is a cornerstone in the architecture of a vast array of molecules that are fundamental to human health, agriculture, and materials science. From the life-saving antibiotic vancomycin to potent herbicides and high-performance polymers, the strategic placement of an oxygen atom between two aromatic rings imparts unique chemical and physical properties. The introduction of halogen atoms onto this scaffold further modulates these properties, enhancing biological activity, tuning electronic characteristics, and improving thermal stability. Consequently, the efficient and selective synthesis of halogenated diaryl ethers remains a critical endeavor for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing halogenated diaryl ethers. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering insights into the causal relationships between reaction components and outcomes. We will explore the classic Ullmann condensation, the versatile Buchwald-Hartwig C-O coupling, and the mechanistically distinct nucleophilic aromatic substitution (SNAr) pathway. Each section is designed to provide not only the theoretical framework but also practical, field-proven guidance to empower researchers in their synthetic endeavors.

I. The venerable Ullmann Condensation: A Classic Reimagined

First reported by Fritz Ullmann in 1905, the copper-catalyzed condensation of an aryl halide with a phenol has been a long-standing method for diaryl ether synthesis.[1] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder or copper salts, which limited its substrate scope and functional group tolerance.[2][3] However, modern advancements have transformed the Ullmann condensation into a more versatile and milder process.

Mechanistic Insights

The precise mechanism of the Ullmann reaction has been a subject of extensive investigation. The "classic" mechanism is believed to involve the formation of an active copper(I) species from the reaction of copper metal with the aryl halide at elevated temperatures.[4] This Cu(I) species then undergoes oxidative addition with another molecule of the aryl halide. Subsequent reductive elimination from the resulting organocopper intermediate forges the new C-C or C-O bond.[4]

In the context of diaryl ether synthesis (an "Ullmann-type" reaction), the process is generally considered a copper-catalyzed nucleophilic aromatic substitution.[4] A plausible catalytic cycle involves the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide. One proposed mechanism involves the oxidative addition of the aryl halide to the Cu(I)-phenoxide complex to form a Cu(III) intermediate, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[4]

// Nodes CuI [label="Cu(I) Catalyst"]; Phenol [label="Ar'-OH + Base"]; Phenoxide [label="Ar'-O⁻"]; CuPhenoxide [label="[Ar'-O-Cu(I)]"]; ArylHalide [label="Ar-X"]; CuIII_intermediate [label="[Ar'-O-Cu(III)(Ar)(X)]", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Ar-O-Ar'"]; CuX [label="Cu(I)X"];

// Edges Phenol -> Phenoxide [label="- H₂O"]; CuI -> CuPhenoxide [label="+ Ar'-O⁻\n- I⁻"]; CuPhenoxide -> CuIII_intermediate [label="+ Ar-X\n(Oxidative Addition)"]; ArylHalide -> CuIII_intermediate [color="#FFFFFF00"]; CuIII_intermediate -> Product [label="(Reductive Elimination)"]; CuIII_intermediate -> CuX [label="(Reductive Elimination)"]; CuX -> CuI [label="+ Ligand\n(Catalyst Regeneration)"]; } ▶ Figure 1: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

The Influence of Halogen Substituents

The nature and position of halogen substituents on the aryl halide play a significant role in the Ullmann condensation. The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl.[2] This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial steps of the catalytic cycle.

Furthermore, the presence of electron-withdrawing groups on the aryl halide, such as a nitro group, can accelerate the reaction.[2][5] This is consistent with a nucleophilic aromatic substitution-type mechanism where the electron-withdrawing group stabilizes the negative charge buildup in the transition state. For instance, the reaction of neutral chlorobenzene to form diphenyl ether can be sluggish, while 4-nitrochlorobenzene provides a significantly higher yield under similar conditions.[5]

Conversely, steric hindrance from bulky substituents, including halogens, in the ortho position of either the phenol or the aryl halide can impede the reaction.[5] This is due to the difficulty in the approach of the reactants to the copper center.

Modern Protocols and Ligand Acceleration

The evolution of the Ullmann condensation has been marked by the introduction of various ligands that coordinate to the copper center, increasing its catalytic activity and allowing for milder reaction conditions. Ligands such as N,N-dimethylglycine, picolinic acid, and various diamines have been shown to be effective.[6][7] The use of these ligands often allows the reaction to proceed at lower temperatures (e.g., 90-110 °C) and with catalytic amounts of a copper source, such as copper(I) iodide (CuI).[6][8]

| Catalyst System | Base | Solvent | Temperature (°C) | Aryl Halide | Phenol | Product | Yield (%) | Reference |

| CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 4-Iodobenzonitrile | Phenol | 4-Cyanodiphenyl ether | 95 | [6] |

| CuI / Picolinic acid | K₃PO₄ | DMSO | 110 | 1-Bromo-4-fluorobenzene | 2,6-Dimethylphenol | 2,6-Dimethyl-4'-fluorodiphenyl ether | 85 | [7] |

| Cu₂O / Phenanthroline | Cs₂CO₃ | Toluene | 110 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenol | 4-Methoxy-4'-nitrodiphenyl ether | 92 | [2] |

Table 1: Representative Modern Ullmann Condensation Conditions for Halogenated Diaryl Ether Synthesis

Detailed Experimental Protocol: Ullmann Synthesis of 4-Bromo-4'-phenoxyphenol

This protocol provides a representative example of a modern Ullmann condensation for the synthesis of a halogenated diaryl ether.

Materials:

-

4-Bromophenol (1.0 equiv)

-

1-Bromo-4-iodobenzene (1.1 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Dimethylglycine (0.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol, 1-bromo-4-iodobenzene, CuI, N,N-dimethylglycine, and Cs₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-bromo-4'-phenoxyphenol.

II. The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Powerhouse

Developed in the mid-1990s, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[9] An important extension of this methodology is the palladium-catalyzed C-O coupling reaction, which provides a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers, including those with halogen substituents.[10]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to the C-N coupling reaction and involves a Pd(0)/Pd(II) cycle.[11]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange: The phenoxide (Ar'-O⁻), generated from the reaction of the phenol with a base, displaces the halide on the palladium center.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the diaryl ether (Ar-O-Ar') and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to enhance the rate of reductive elimination.

// Nodes Pd0 [label="L-Pd(0)"]; ArylHalide [label="Ar-X"]; OxAdd_Complex [label="[L-Pd(II)(Ar)(X)]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenoxide [label="Ar'-O⁻"]; Ligand_Exchange [label="[L-Pd(II)(Ar)(OAr')]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-O-Ar'"];

// Edges Pd0 -> OxAdd_Complex [label="+ Ar-X\n(Oxidative Addition)"]; ArylHalide -> OxAdd_Complex [color="#FFFFFF00"]; OxAdd_Complex -> Ligand_Exchange [label="+ Ar'-O⁻\n- X⁻\n(Ligand Exchange)"]; Phenoxide -> Ligand_Exchange [color="#FFFFFF00"]; Ligand_Exchange -> Product [label="(Reductive Elimination)"]; Ligand_Exchange -> Pd0 [label="(Reductive Elimination)"]; } ▶ Figure 2: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Influence of Halogen Substituents and Substrate Scope

The Buchwald-Hartwig C-O coupling is generally more tolerant of a wider range of functional groups compared to the classical Ullmann condensation. The reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl.[1] While aryl chlorides can be challenging substrates, the development of specialized ligands has expanded the scope to include these less reactive partners.[12]

The electronic nature of the substituents on both the aryl halide and the phenol can influence the reaction rate. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups on the phenol can increase its nucleophilicity. The presence of ortho-substituents can sometimes be challenging due to steric hindrance, but appropriately designed bulky ligands can often overcome these limitations.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Phenol | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 1-Bromo-3,5-dichlorobenzene | 4-tert-Butylphenol | 92 | [3] |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 3-Iodo-N,N-dimethylaniline | 2-Chlorophenol | 88 | [1] |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | 4-Chloroanisole | 3-Fluorophenol | 78 | [13] |

Table 2: Representative Buchwald-Hartwig Conditions for Halogenated Diaryl Ether Synthesis

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of 3,5-Dichlorodiphenyl Ether

This protocol illustrates a typical Buchwald-Hartwig C-O coupling reaction for the synthesis of a halogenated diaryl ether.

Materials:

-

1-Bromo-3,5-dichlorobenzene (1.0 equiv)

-

Phenol (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (0.08 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

-

Add 1-bromo-3,5-dichlorobenzene and phenol.

-

Add anhydrous toluene to the tube.

-

Seal the tube with a Teflon screw cap and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C in an oil bath and stir for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to give 3,5-dichlorodiphenyl ether.

III. Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) provides a distinct, metal-free pathway for the synthesis of diaryl ethers, particularly when the aryl halide is activated by strong electron-withdrawing groups.

Mechanistic Principles

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack: The nucleophile (in this case, a phenoxide) attacks the carbon atom bearing the leaving group (a halogen) on the electron-deficient aromatic ring. This addition step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the diaryl ether product.

For an SNAr reaction to proceed efficiently, the aromatic ring must be substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

// Nodes Reactants [label="Ar-X (activated) + Ar'-O⁻"]; Meisenheimer [label="Meisenheimer Complex\n[Ar(X)(OAr')]⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-O-Ar' + X⁻"];

// Edges Reactants -> Meisenheimer [label="Nucleophilic Attack\n(rate-determining)"]; Meisenheimer -> Product [label="Leaving Group Departure"]; } ▶ Figure 3: General mechanism for the SNAr synthesis of diaryl ethers.

Substrate Scope and Halogen Effects

The SNAr reaction is most effective with highly activated aryl halides. The nature of the halogen leaving group has a different effect compared to metal-catalyzed reactions. The reactivity order is often Ar-F > Ar-Cl > Ar-Br > Ar-I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

The synthesis of polyhalogenated diaryl ethers, such as polychlorinated diphenyl ethers, can often be achieved via SNAr reactions, especially when other electron-withdrawing substituents are present.

IV. Comparative Analysis and Future Outlook

The choice of synthetic method for a particular halogenated diaryl ether depends on several factors, including the nature and position of the halogen substituents, the presence of other functional groups, and considerations of cost and scalability.

-

Ullmann Condensation: This method is often favored for its use of a relatively inexpensive copper catalyst. Modern protocols have significantly improved its scope and mildness. It is particularly effective for aryl iodides and bromides, especially when activated by electron-withdrawing groups.

-

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction offers broad substrate scope and high functional group tolerance. The development of a wide array of ligands allows for the coupling of even challenging substrates, including some aryl chlorides. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): This metal-free method is advantageous for its simplicity and cost-effectiveness. However, its application is generally limited to aryl halides that are highly activated by strong electron-withdrawing groups.

The field of diaryl ether synthesis continues to evolve, with ongoing research focused on the development of more active, stable, and cost-effective catalysts. The use of earth-abundant metals, photoredox catalysis, and flow chemistry are promising areas that may lead to even more efficient and sustainable methods for the synthesis of halogenated diaryl ethers in the future.

V. References

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Barder, T. E., & Buchwald, S. L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18065–18075. [Link]

-

Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243–246. [Link]

-

Mondal, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(10), 1103. [Link]

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 307-309.

-

Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Formation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

-

Baxendale, I. R., & Ley, S. V. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Tetrahedron Letters, 47(29), 5045-5048.

-

Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

Snieckus, V., & Chauder, B. (1999). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(12), 1803–1806. [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

-

Ma, D., & Xie, S. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 72(23), 8919–8922. [Link]

-

Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 129(43), 13004–13005. [Link]

-

Um, I.-H., & Buncel, E. (2006). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 71(12), 4568–4574. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Kim, H. J., & Kwak, J. H. (2014). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Synlett, 25(16), 2315-2319.

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

Gallardo-Garrido, C., & Habdas, J. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 27(12), 3726. [Link]

-

Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(2), 899–931. [Link]

-

Wang, D., & Widenhoefer, R. A. (2016). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 138(19), 6063–6066. [Link]

-

Stradiotto, M., & Kelly, C. M. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(25), no-no. [Link]

-

Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic Letters, 17(16), 4042–4045. [Link]

-

Makhloufi, G., & Chafouk, H. (2021). The mechanism of SNAr reaction. Journal of Molecular Structure, 1239, 130510. [Link]

-

Zhang, Y., & Nolan, S. P. (2016). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 14(30), 7221–7225. [Link]

-

Khan, I., & Li, Y. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(19), 3569. [Link]

-

Fier, P. S., & Hartwig, J. F. (2012). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoro-ethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective Synthesis of 2-(2-Bromophenoxy)aniline

This Application Note details the chemoselective synthesis of 2-(2-Bromophenoxy)aniline , a critical scaffold in medicinal chemistry (e.g., for COX-2 inhibitors and tricyclic psychotropics).

The synthesis overcomes a primary challenge: halogen compatibility . By utilizing the reactivity hierarchy of aryl halides in Ullmann coupling (I > Br) and employing a chemoselective nitro-reduction, we preserve the bromine atom essential for downstream functionalization.

Part 1: Strategic Overview & Rationale

The Synthetic Challenge

The target molecule contains two nucleophilic sites (O, N) and a sensitive halogen (Br). A direct coupling of 2-aminophenol and 1-bromo-2-iodobenzene risks competitive N-arylation and requires expensive starting materials.

The Optimized Route: We utilize a Nitro-Antecedent Strategy .

-

Step 1 (Ullmann Ether Synthesis): Coupling 2-Bromophenol with 1-Iodo-2-nitrobenzene .

-

Causality: The catalytic cycle prefers oxidative addition into the C-I bond over the C-Br bond.[1] The ortho-nitro group further activates the iodide towards oxidative addition.

-

-

Step 2 (Chemoselective Reduction): Reduction of the nitro group using Fe/NH₄Cl .

-

Causality: Unlike catalytic hydrogenation (Pd/C + H₂), which often causes hydrodehalogenation (loss of Br), iron-mediated reduction is highly chemoselective for the nitro group, leaving the aryl bromide intact.

-

Part 2: Experimental Protocol

Step 1: Ullmann Ether Coupling

Reaction: 2-Bromophenol + 1-Iodo-2-nitrobenzene

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1-Iodo-2-nitrobenzene | Electrophile | 1.0 | Activated by -NO₂ group. |

| 2-Bromophenol | Nucleophile | 1.2 | Excess ensures complete consumption of electrophile. |

| CuI (Copper(I) Iodide) | Catalyst | 0.1 (10%) | Purified/white CuI is preferred. |

| 1,10-Phenanthroline | Ligand | 0.2 (20%) | Stabilizes Cu-intermediate; prevents aggregation. |

| Cs₂CO₃ | Base | 2.0 | Promotes phenoxide formation. |

| DMSO | Solvent | - | [0.5 M] Anhydrous. |

Procedure

-

Setup: Flame-dry a 50 mL Schlenk tube and cool under Argon.

-

Charging: Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Substrates: Add 1-Iodo-2-nitrobenzene (249 mg, 1.0 mmol) and 2-Bromophenol (208 mg, 1.2 mmol).

-

Solvation: Add anhydrous DMSO (2.0 mL). Seal the tube.

-

Reaction: Heat to 110 °C for 12–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for disappearance of the iodide (

).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts. Wash filtrate with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

-

Yield Target: 85-92% (Yellow solid).

-

Step 2: Chemoselective Nitro Reduction

Reaction: 2-(2-Bromophenoxy)nitrobenzene

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Nitro Intermediate | Substrate | 1.0 | From Step 1. |

| Iron Powder (Fe) | Reductant | 5.0 | -325 mesh preferred. |

| Ammonium Chloride | Electrolyte | 5.0 | Provides mild acidic proton source. |

| EtOH / Water | Solvent | 4:1 v/v | [0.2 M] |

Procedure

-

Setup: Equip a 50 mL Round Bottom Flask with a reflux condenser.

-

Charging: Dissolve the nitro intermediate (1.0 mmol) in Ethanol (4 mL). Add water (1 mL).

-

Activation: Add NH₄Cl (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).

-

Reaction: Heat to Reflux (80 °C) for 2–4 hours with vigorous stirring.

-

Monitoring: TLC shows a polar, UV-active amine spot (stains red with ninhydrin).

-

-

Workup: Filter the hot mixture through Celite (Caution: Iron waste can be pyrophoric; keep wet). Wash the pad with warm EtOH.

-

Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO₃ (sat.) and Brine.

-

Purification: Recrystallization from Hexane/EtOAc or short column (10-20% EtOAc in Hexanes).

-

Characterization: ¹H NMR should show a broad singlet (NH₂) around 3.5-4.0 ppm and loss of the nitro-aromatic protons.

-

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism (Catalytic Cycle)

The following diagram illustrates the Cu(I)/Cu(III) catalytic cycle. Note the chemoselectivity: Oxidative addition occurs at the C-I bond (weaker BDE) rather than the C-Br bond.[1]

Figure 1: Catalytic cycle of the Ullmann Ether Synthesis. The cycle leverages the higher reactivity of Aryl-Iodides to ensure the Bromine remains untouched.

Experimental Workflow

This flowchart ensures process control from setup to final isolation.

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Ullmann Reaction Mechanisms: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

-

Chemoselectivity of Aryl Halides: Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. Link

-

Nitro Reduction Protocols: Haste, S. J., et al. (2018). Iron/Ammonium Chloride Reduction of Nitroarenes. Organic Syntheses. Link (General Reference for Fe reduction).

-

Ligand Effects (Phenanthroline): Altmann, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Ullmann Coupling.[2][3][4][5] Nature Protocols. Link

Sources

Leveraging 2-(2-Bromophenoxy)aniline in Palladium-Catalyzed Cross-Coupling Reactions: Protocols for Heterocycle Synthesis and C-C Bond Formation

An Application Note for Advanced Synthesis Professionals

Abstract

This comprehensive guide details the strategic application of 2-(2-Bromophenoxy)aniline as a versatile bifunctional substrate in palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to provide in-depth, field-proven protocols grounded in mechanistic understanding. This note is designed for researchers, scientists, and drug development professionals seeking to construct complex molecular architectures, with a primary focus on the intramolecular Buchwald-Hartwig amination for the synthesis of the pharmaceutically relevant dibenzo[b,f][1][2]oxazepine scaffold. Additionally, we provide validated protocols for intermolecular Suzuki-Miyaura and Mizoroki-Heck couplings to demonstrate the substrate's utility in C-C bond formation, enabling the creation of elaborate molecular frameworks.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to form carbon-carbon and carbon-heteroatom bonds.[1] These transformations are foundational in the pharmaceutical and materials science industries for assembling complex molecules from readily available precursors.[3][4]

Within this context, this compound emerges as a substrate of significant strategic value. Its structure uniquely combines an aryl bromide, a classic coupling handle, with a primary aniline, a nucleophile poised for C-N bond formation. This arrangement makes it an ideal precursor for intramolecular cyclization reactions, providing rapid access to privileged heterocyclic cores. The primary application, and the main focus of this guide, is the synthesis of dibenzo[b,f][1][2]oxazepines, a tricyclic system found in numerous pharmacologically active compounds.[5][6] Furthermore, the aryl bromide moiety can readily participate in canonical intermolecular cross-coupling reactions, allowing for the introduction of diverse substituents prior to or following other transformations.

This document provides detailed, validated protocols for three key palladium-catalyzed reactions utilizing this substrate:

-

Intramolecular Buchwald-Hartwig Amination: For the synthesis of dibenzo[b,f][1][2]oxazepine.

-

Intermolecular Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) bond formation.

-

Intermolecular Mizoroki-Heck Reaction: For the vinylation of the aromatic ring.

Core Application: Intramolecular Buchwald-Hartwig Cyclization

The most powerful application of this compound is its direct conversion to the dibenzo[b,f][1][2]oxazepine ring system via an intramolecular C-N coupling. This one-step cyclization is highly efficient and atom-economical, offering a significant advantage over multi-step classical methods.

Mechanistic Rationale